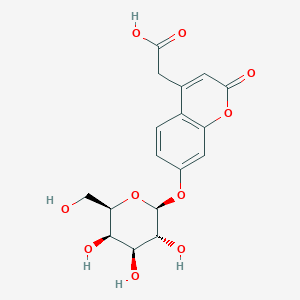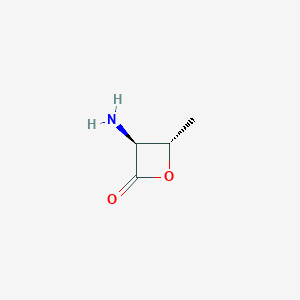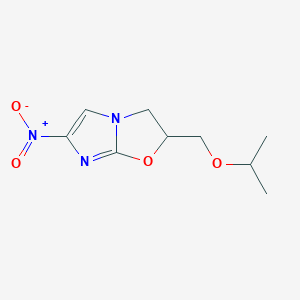
(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate
Descripción general
Descripción
(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Discovery
(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate has been utilized in the synthesis of differentially protected azatryptophan derivatives, contributing to peptide-based drug discovery. The synthesis involves a Negishi coupling, demonstrating the versatility of this compound in forming complex molecular structures (Nimje et al., 2020).
Role in Biocompatible Polymer Production
Another application involves the production of biocompatible polymers. (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, is used in synthesizing statin-class drugs and forms the basis for creating polymers via copolymerization with carbon dioxide. This process illustrates the compound's role in environmentally benign polymer science (Tsai et al., 2016).
Synthesis of Amino Acids
The compound also finds application in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, demonstrating its utility in creating enantiomerically pure amino acids. This synthesis is pivotal in the development of various peptides and proteins (Ellmerer-Müller et al., 1998).
Development of Advanced Dendrimers
In the realm of dendrimer synthesis, this compound is utilized to develop new types of C-branched monomers. These monomers are critical for constructing multifunctional dendrimers, showcasing the compound's role in advanced material science (Newkome et al., 2003).
Mecanismo De Acción
Fmoc-Asp(OtBu)-ol, also known as Fmoc-Aspartimol(OtBu) or (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate, is a compound with a wide range of applications in the field of peptide synthesis . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Fmoc-Asp(OtBu)-ol is primarily used as a reagent in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
The compound acts as a protected form of the amino acid aspartic acid . The Fmoc group protects the amino end of the aspartic acid, while the OtBu group protects the side chain carboxyl group . These protections are crucial during peptide synthesis, as they prevent unwanted reactions from occurring at these sites .
Biochemical Pathways
In the context of peptide synthesis, Fmoc-Asp(OtBu)-ol is involved in the formation of peptide bonds . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the chain . This process is repeated until the desired peptide sequence is obtained .
Pharmacokinetics
Its properties, such as solubility and stability, can impact its effectiveness in peptide synthesis .
Result of Action
The primary result of the action of Fmoc-Asp(OtBu)-ol is the successful synthesis of peptides with the correct sequence of amino acids . By protecting specific sites on the aspartic acid, it allows for the precise assembly of peptides .
Action Environment
The efficacy and stability of Fmoc-Asp(OtBu)-ol can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the efficiency of peptide bond formation and the removal of the Fmoc group . Additionally, the compound should be stored under appropriate conditions to maintain its stability .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454477 | |
| Record name | Fmoc-Aspartimol(OtBu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-45-4 | |
| Record name | Fmoc-Aspartimol(OtBu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



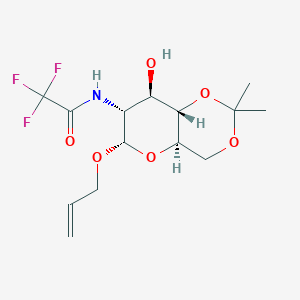
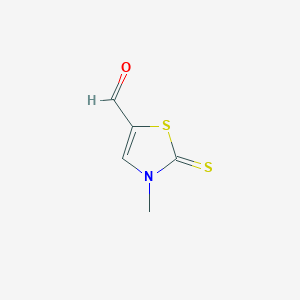


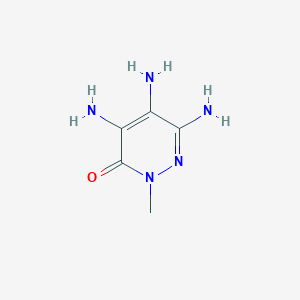

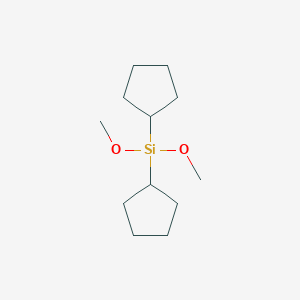

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
